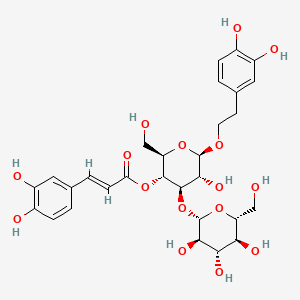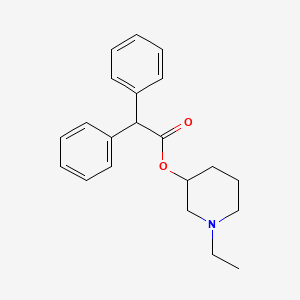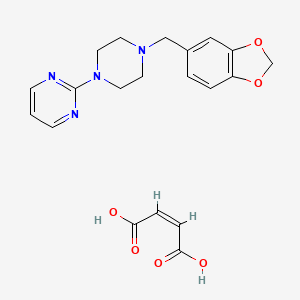
Plantamajoside
Overview
Description
Plantamajoside is a phenylpropanoid glycoside that can be extracted from various plants, including Plantago asiatica L. and Rehmannia glutinosa. It is a bioactive caffeic acid sugar ester derivative known for its diverse biological functions and significant therapeutic potential. This compound exhibits anti-tumor, anti-inflammatory, diuretic, wound-healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective activities .
Mechanism of Action
Target of Action
Plantamajoside, a phenylpropanoid glycoside extracted from Plantago asiatica L., Plantaginaceae , has been found to interact with several targets. It has a strong affinity for diverse biological functions and exhibits significant therapeutic potential . The primary targets of this compound include Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-2 (MMP-2) , which are involved in cell proliferation, migration, and invasion . Another key target is Integrin-linked Kinase (ILK) , which plays a crucial role in cell survival, cell cycle progression, and angiogenesis .
Mode of Action
This compound interacts with its targets to bring about a variety of changes. It reduces the gelatinase activity of MMP-9 and MMP-2, inhibiting the proliferation, migration, and invasion of cancer cells . It also stimulates the expression of the ligand-activated nuclear transcription factor Peroxisome Proliferator-Activated Receptor γ (PPARγ) . This interaction leads to the downregulation of MMP-9 and MMP-2, Nuclear Factor κB (NF-κB) , Phosphoinositide 3-Kinases/Protein Kinase B (PI3K/Akt) , and Mitogen-Activated Protein Kinase (MAPK) signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It acts on a wide range of signaling pathways to provide anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects . It also protects from acute lung injury and acute spinal cord injury . The compound’s action on the PPARγ/NF-κB/Cox-2 signaling pathway has been highlighted, where it promotes the expression of PPARγ and suppresses the expression of NF-κB and Cox-2 .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit cell metastasis, proliferation, and cell cycle distribution in hepatocellular carcinoma (HCC) cells . In addition, it can reverse the decrease in the BBB score after acute spinal cord injury (ASCI), improve the morphological characteristics of the spinal cord, reduce the degree of apoptosis, and affect the expression of caspase-3, caspase-9, PARP, Bax, and Bcl-2 in a concentration-dependent manner .
Biochemical Analysis
Biochemical Properties
It serves as an antioxidant and protects plants from ultraviolet light . It acts on a wide range of signaling pathways to provide anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects .
Cellular Effects
Plantamajoside has a wide range of biological applications and pharmacological potential . It inhibits the production of pro-inflammatory cytokines such IL-6, IL-1β, TNF-α, and MCP-1 in glyceraldehyde-induced AGEs in a dose-dependent manner by inhibiting the PI3K/Akt and NF-κB signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It interacts with a wide range of signaling pathways to provide its diverse biological functions . For example, it inhibits the PI3K/Akt and NF-κB signaling pathways, which are involved in inflammation and cellular stress responses .
Temporal Effects in Laboratory Settings
This compound has a very low oral toxicity in rats, which was found to be greater than 2000 mg/kg This suggests that it is relatively stable and does not degrade quickly in biological systems
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in a variety of metabolic pathways due to its interactions with a wide range of signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Plantamajoside can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and crystallization. The process may include the use of advanced techniques such as high-performance centrifugal partition chromatography and capillary electrophoresis-micellar electrokinetic chromatography .
Chemical Reactions Analysis
Types of Reactions
Plantamajoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with enhanced biological activities. For example, oxidation of this compound can lead to the formation of compounds with increased anti-inflammatory properties .
Scientific Research Applications
Plantamajoside has a wide range of scientific research applications in various fields:
Comparison with Similar Compounds
Plantamajoside is often compared with other phenylpropanoid glycosides, such as acteoside (verbascoside). Both compounds exhibit broad biological effects, including antioxidant and anti-inflammatory activities . this compound is unique in its ability to provide a wide range of therapeutic effects, including anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects .
List of Similar Compounds
- Acteoside (verbascoside)
- Forsythoside
- Isoacteoside
- Echinacoside
This compound’s unique combination of biological activities and therapeutic potential makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLPDKISUVNR-QJEHNBJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317348 | |
| Record name | Plantamajoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104777-68-6 | |
| Record name | Plantamajoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104777-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plantamajoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plantamajoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does plantamajoside exert its biological effects at the cellular level?
A1: this compound has been shown to interact with various signaling pathways, influencing cellular processes like proliferation, apoptosis, migration, and invasion. Specifically, research indicates this compound can:
- Inhibit the PI3K/AKT pathway [, , , , , ]: This pathway plays a crucial role in cell growth, survival, and metabolism. By inhibiting PI3K/AKT, this compound may suppress tumor cell proliferation and induce apoptosis.
- Modulate the NF-κB pathway [, , , , , ]: The NF-κB pathway is involved in inflammatory and immune responses. This compound's ability to regulate this pathway may contribute to its anti-inflammatory effects observed in various disease models.
- Regulate the MAPK pathway [, , , , ]: This pathway is involved in cellular responses to stress and growth factors. This compound's modulation of MAPK signaling could contribute to its anti-inflammatory and anti-tumor effects.
- Inhibit HDAC2 activity []: This suggests a potential role in epigenetic regulation and neuroprotection, as seen in a Parkinson's disease model.
Q2: What evidence suggests this compound could be beneficial for specific diseases?
A2: Preclinical studies using cell cultures and animal models have shown promising results for this compound in various disease contexts:
- Cancer [, , , , , , ]: this compound has exhibited anti-tumor effects in models of gastric cancer, acute myeloid leukemia, hepatic carcinoma, and malignant melanoma. It has demonstrated the ability to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion.
- Diabetes and diabetic complications [, , , ]: Studies have shown this compound can improve glucose and lipid metabolism, potentially benefiting diabetes management. Additionally, it has demonstrated protective effects against diabetic complications like nephropathy.
- Inflammatory diseases [, ]: Research suggests that this compound possesses anti-inflammatory properties, showing potential for treating conditions like osteoarthritis and sepsis.
- Cardiovascular diseases [, ]: this compound has exhibited protective effects against cardiac fibrosis and hypertension in animal models, suggesting potential for treating cardiovascular diseases.
- Neurodegenerative diseases []: In a Parkinson's disease model, this compound showed potential for protecting substantia nigra neurons from damage, suggesting a possible application in neurodegenerative disorders.
Q3: How does this compound impact wound healing?
A3: this compound may enhance wound healing by:
- Promoting angiogenesis []: Angiogenesis, the formation of new blood vessels, is essential for wound repair.
- Enhancing epithelialization and granulation []: These processes are crucial for closing the wound and forming new tissue.
Q4: Does this compound exhibit any effect on the immune system?
A4: Research suggests that this compound might modulate immune responses through:
- Regulating cytokine production [, , ]: this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response.
- Inhibiting immune cell activation []: Studies have shown that this compound can suppress the activation of immune cells like microglia, which play a role in inflammation and neurodegeneration.
Q5: What is the chemical structure of this compound?
A5: this compound is a phenylethanoid glycoside. Its structure consists of a phenylethyl moiety linked to a disaccharide core comprising two glucose units. One glucose unit is esterified with caffeic acid.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C32H38O19 and its molecular weight is 726.6 g/mol.
Q7: How is this compound typically identified and quantified?
A7: Several analytical techniques are employed for the characterization and quantification of this compound:
- High-performance liquid chromatography (HPLC) [, , , , ]: HPLC is widely used for separating and quantifying this compound in plant extracts and biological samples.
- Thin-layer chromatography (TLC) [, , ]: TLC is a simpler method for the initial identification of this compound based on its characteristic retention factor (Rf) value.
- Ultra-high performance liquid chromatography coupled with tandem quadrupole mass spectrometry (UHPLC-MS/MS) []: This technique offers high sensitivity and selectivity for quantifying this compound in complex matrices like plasma.
- Nuclear magnetic resonance (NMR) spectroscopy [, ]: NMR is employed to confirm the structure and elucidate the stereochemistry of this compound.
Q8: Are there any specific challenges in extracting and purifying this compound?
A8: Extracting and purifying this compound can be challenging due to its polar nature and the presence of similar compounds in plant extracts. Techniques like:
- Solvent extraction [, , , ]: Utilizing different solvent polarities to isolate this compound from plant material.
- Column chromatography [, , ]: Employing various stationary phases like silica gel, Sephadex LH-20, and ODS to separate this compound based on polarity and size.
- High-speed counter-current chromatography []: A liquid-liquid partitioning technique that offers efficient separation based on the differential partitioning of compounds between two immiscible liquid phases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1678432.png)













